

An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonic acid

Cat. No.: B156009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxybenzenesulfonic acid** (CAS 98-67-9), also known as p-phenolsulfonic acid. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, key applications, and safety information. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing.

Chemical and Physical Properties

4-Hydroxybenzenesulfonic acid is an aromatic sulfonic acid characterized by a benzene ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group at the para position.^[1] ^[2] This bifunctional nature imparts unique properties, making it a versatile intermediate in organic synthesis.^[1] It is typically available as a white to light yellow crystalline solid or, more commonly, as an aqueous solution.^[2]^[3]

Table 1: General and Physical Properties of 4-Hydroxybenzenesulfonic Acid

Property	Value	Reference(s)
CAS Number	98-67-9	[1][4]
Molecular Formula	C ₆ H ₆ O ₄ S	[4][5]
Molecular Weight	174.17 g/mol	[4][5]
Appearance	White to light yellow crystalline solid; often supplied as a liquid solution.[2][6]	[2][6]
Density	1.337 g/mL at 25 °C (for 65 wt. % solution in water)	[3][7]
Solubility	Miscible with water and alcohol.	[4]
pKa	9.11 (at 25 °C)	[7]
Refractive Index (n _{20/D})	1.489 (for 65 wt. % solution in water)	[3]
Stability	Stable under recommended storage conditions. Combustible.	[7][8]

Spectroscopic and Analytical Data

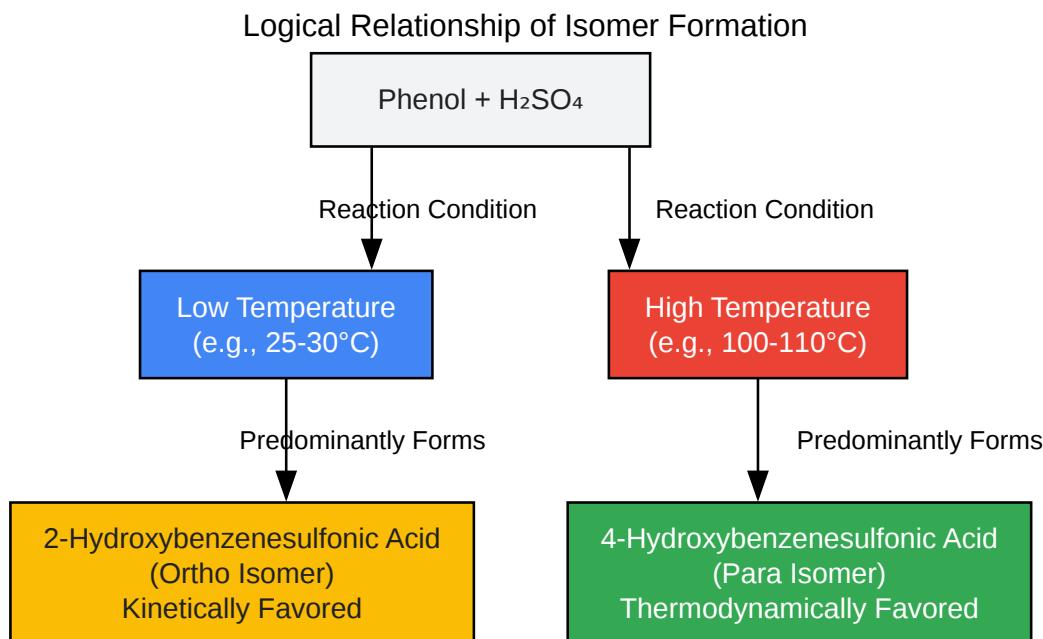

The identification and quantification of **4-Hydroxybenzenesulfonic acid** are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical method.[9][10] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural confirmation.[1][11]

Table 2: Spectroscopic Data for 4-Hydroxybenzenesulfonic Acid

Technique	Data Summary	Reference(s)
¹³ C NMR	Chemical shifts reported at 158.56 δ , 136.54 δ , 127.22 δ , and 114.40 δ , corresponding to the different carbon environments in the benzene ring.	[1]
Mass Spectrometry (EI)	Key fragments and mass-to-charge ratios are available in public databases like the NIST WebBook.	[12]
IR Spectroscopy	Characteristic absorption bands for O-H, S=O, and aromatic C-H stretching are used for identification.	[11]
UV-Vis Spectroscopy	Used to monitor reaction kinetics, with a characteristic absorption at 254 nm.	[1]
HPLC	Reverse-phase HPLC-UV is widely used for identification and quantification.[1] A typical limit of quantification (LOQ) is approximately 5-10 mg/L, depending on the method.[9] [10]	[1][9][10]

Synthesis of 4-Hydroxybenzenesulfonic Acid

The primary industrial method for producing **4-Hydroxybenzenesulfonic acid** is the direct sulfonation of phenol with concentrated sulfuric acid.[1][13] This electrophilic aromatic substitution reaction is highly dependent on temperature to control the isomeric distribution of the product.[13] At lower temperatures, the kinetically favored ortho-isomer (2-hydroxybenzenesulfonic acid) is the major product, while higher temperatures favor the formation of the thermodynamically more stable para-isomer.[13][14]

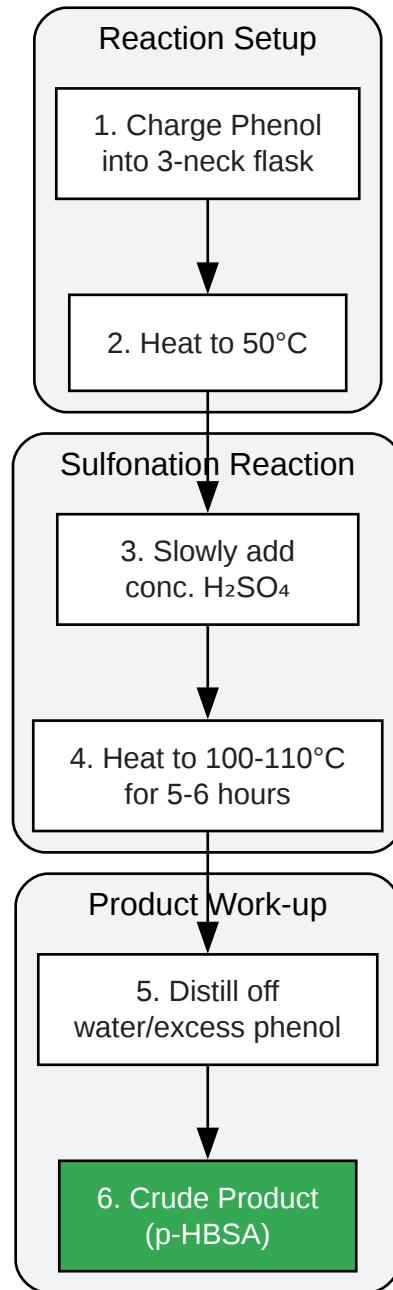
[Click to download full resolution via product page](#)

Caption: Temperature-dependent formation of hydroxybenzenesulfonic acid isomers.

Experimental Protocol: Synthesis of 4-Hydroxybenzenesulfonic Acid (Para-Isomer)

This protocol is optimized for the synthesis of the para-isomer, which is thermodynamically favored at higher temperatures.

Materials:


- Phenol (C₆H₅OH)
- Concentrated Sulfuric Acid (96-98% H₂SO₄)
- Three-neck round-bottom flask
- Mechanical stirrer

- Thermometer
- Heating mantle
- Distillation apparatus (condenser, receiving flask)

Procedure:

- Charging the Reactor: In a three-neck flask equipped with a mechanical stirrer and thermometer, carefully charge 1.0 mole equivalent of phenol.[5][15]
- Initial Sulfonation: Begin stirring and gently heat the phenol to 50 °C using a heating mantle. [4][5]
- Acid Addition: Slowly add approximately 1.1 mole equivalents of concentrated sulfuric acid to the phenol.[5] An exothermic reaction will occur; control the addition rate to maintain the temperature.
- Heating to Completion: After the initial addition, add a small additional amount of sulfuric acid (approx. 0.05 mole equivalents).[4][5] Increase the temperature of the reaction mixture to 100-110 °C and maintain for 5-6 hours.[4][5]
- Water Removal: During this heating period, reaction water and a small amount of unreacted phenol (approx. 5%) will distill off.[5][16] This can be collected in a receiving flask via a distillation setup.
- Work-up and Isolation: The resulting product is a mixture containing predominantly **4-Hydroxybenzenesulfonic acid**. For many applications, it can be used directly. For purification, the reaction mixture can be diluted with water and neutralized with a base like calcium hydroxide.[15] The precipitated calcium sulfate is filtered off, and the resulting calcium 4-hydroxybenzenesulfonate salt can be isolated or converted back to the free acid using an acid source.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Hydroxybenzenesulfonic acid**.

Applications in Research and Industry

4-Hydroxybenzenesulfonic acid is a key building block in various chemical processes. Its applications are diverse, ranging from catalysis to the synthesis of advanced materials.

- Chemical Intermediate: It serves as a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[4][17]
- Polymerization and Resins: It is used as a polymerization catalyst and in the preparation of strong acid cation exchange resins through condensation with formaldehyde.[18][19] These resins are valued for their high ion-exchange capacity and thermal stability.[18]
- Electroplating: It is a vital additive in acidic tin plating processes.[4][17][20]
- Surfactants and Detergents: The sulfonic acid group provides surfactant properties, leading to its use in certain detergent formulations.
- Drug Development: While not a therapeutic agent itself, its derivatives are explored in medicinal chemistry. For instance, it is used in the synthesis of novel sulfonated diamines for creating proton exchange membranes, which have applications in fuel cells.[17]

Safety and Handling

4-Hydroxybenzenesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][21] It is also harmful if swallowed and may cause respiratory irritation.[4]

Table 3: GHS Hazard Information

Hazard Class	Category	Signal Word	Hazard Statement	Reference(s)
Skin			H314: Causes severe skin burns and eye damage.	
Corrosion/Irritation	1B / 1C	Danger		[3][4]
Serious Eye Damage/Eye Irritation	1	Danger	H318: Causes serious eye damage.	[4]
Acute Toxicity, Oral	4	Warning	H302: Harmful if swallowed.	[4]
Specific target organ toxicity (single exposure)	3	Warning	H335: May cause respiratory irritation.	[4][21]
Corrosive to Metals	1	Warning	H290: May be corrosive to metals.	[4]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[21]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[22]
- Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.[22]
- Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.
- Storage: Store in a dry, cool, and well-ventilated place in a corrosion-resistant container. Keep away from strong bases and oxidizing agents.[3][21]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[21]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[21]
- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[21]
- Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[21]

This guide provides essential technical information on **4-Hydroxybenzenesulfonic acid**. For detailed toxicological and ecological data, refer to the full Safety Data Sheet (SDS) from a certified supplier.[21][22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxybenzenesulfonic acid | 98-67-9 | Benchchem [benchchem.com]
- 2. CAS 98-67-9: 4-Hydroxybenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Hydroxybenzenesulfonic acid 65wt. water 98-67-9 [sigmaaldrich.com]
- 4. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. 4-Hydroxybenzenesulfonic acid | 98-67-9 [chemicalbook.com]
- 9. 4-Hydroxybenzenesulfonic acid - analysis - Analytice [analytice.com]

- 10. Phenolsulfonic acid (Determined in 4-hydroxybenzenesulfonic acid) - analysis - Analytice [analytice.com]
- 11. 4-Hydroxybenzenesulfonic acid(98-67-9) IR Spectrum [m.chemicalbook.com]
- 12. Benzenesulfonic acid, 4-hydroxy- [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. prepchem.com [prepchem.com]
- 16. Page loading... [guidechem.com]
- 17. Page loading... [guidechem.com]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. talentchemicals.com [talentchemicals.com]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156009#4-hydroxybenzenesulfonic-acid-cas-number-98-67-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com